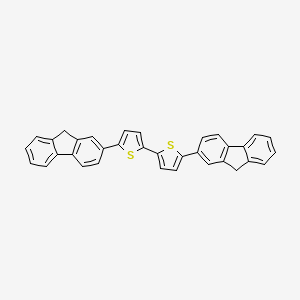

5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene

Descripción

Contextualization within Organic Semiconductor Chemistry

Organic semiconductors are carbon-based materials that exhibit semiconductor properties, allowing them to be used in electronic applications. Unlike traditional inorganic semiconductors like silicon, organic semiconductors can be processed from solution, enabling the fabrication of large-area, flexible, and lightweight devices through techniques like printing and spin-coating. nih.gov

5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene is a model compound within the broader family of fluorene-thiophene co-oligomers and polymers. These materials are investigated for their potential as active components in a variety of organic electronic devices. The specific structure of this compound, with its electron-rich thiophene (B33073) units and the rigid, planar fluorene (B118485) moieties, provides a framework for efficient charge transport and luminescence.

Significance of Fluorene- and Thiophene-Based Conjugated Systems in Organic Electronics

The combination of fluorene and thiophene units in a single conjugated system is a well-established strategy in the design of high-performance organic electronic materials.

Fluorene: Fluorene derivatives are known for their high thermal stability, excellent solubility (when substituted at the C-9 position), and high fluorescence quantum yields. researchgate.net Polyfluorenes and fluorene-containing copolymers are particularly noted for their blue light emission, a crucial component for achieving full-color displays. acs.orggatech.edu The versatility of the fluorene unit allows for chemical modifications that can tune the material's electronic properties and processability. researchgate.net

Thiophene: Thiophene and its oligomers, like bithiophene, are electron-rich aromatic rings that contribute to good charge-carrying (hole-transporting) properties. mdpi.com Thiophene-based materials are lauded for their stable conjugated structures and have been instrumental in the development of low bandgap polymers. mdpi.comnih.gov The incorporation of thiophene units into a polymer backbone can enhance planarity and intermolecular interactions, which are beneficial for charge transport. mdpi.com

By combining these two building blocks, researchers can create materials that leverage the high luminescence efficiency of fluorene and the excellent charge transport characteristics of thiophene, while also allowing for the tuning of the emission color across the visible spectrum. acs.orgmdpi.com

Overview of Fluorene-Bithiophene Core Structures in π-Conjugated Materials

The fluorene-bithiophene core structure is a key motif in a range of π-conjugated materials, from small molecules (oligomers) to long-chain polymers. In these systems, the bithiophene unit acts as a π-bridge connecting two fluorene moieties. This specific arrangement influences several key properties:

Electronic Properties: The introduction of the bithiophene unit into a polyfluorene chain can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), effectively reducing the bandgap of the material. gatech.edu This tunability is critical for matching the energy levels of other materials in a device, such as electrodes or other organic layers, to ensure efficient charge injection and transport.

Optical Properties: The emission color of fluorene-bithiophene materials can be systematically varied. While polyfluorene itself is a blue emitter, the incorporation of bithiophene units can shift the emission to longer wavelengths (green, yellow, or even red). acs.org20.210.105 This is due to the formation of new electronic states that arise from the conjugation between the fluorene and bithiophene units. For instance, copolymers of fluorene and bithiophene have been synthesized that exhibit green or yellow electroluminescence. acs.org

Structural Organization: The planarity of the bithiophene unit can promote a more ordered packing of the molecules or polymer chains in the solid state. This can lead to improved charge mobility, which is essential for devices like organic field-effect transistors (OFETs) and organic solar cells. mdpi.com

Research Scope and Objectives Pertaining to this compound and its Analogues

Research on this compound and its analogues is driven by the goal of developing advanced materials for organic photonics and electronics. researchgate.net The primary objectives include:

Synthesis of Novel Materials: A significant part of the research focuses on the synthesis of new derivatives and copolymers. This includes developing milder and more efficient synthetic routes, such as Suzuki coupling polymerization, to create high-purity materials with controlled molecular weights. 20.210.105nih.govnih.gov

Tunable Optoelectronic Properties: A key objective is to precisely control the optical and electronic properties of these materials. By modifying the chemical structure—for example, by introducing different substituents on the fluorene or thiophene rings—researchers aim to tune the bandgap, absorption and emission wavelengths, and charge carrier mobilities for specific applications. acs.org20.210.105

Device Applications: The ultimate goal is to integrate these materials into high-performance electronic devices. This includes:

Organic Light-Emitting Diodes (OLEDs): Developing stable and efficient emitters that cover the entire visible spectrum, including creating materials for red-light-emitting diodes. researchgate.net20.210.105

Organic Field-Effect Transistors (OFETs): Designing materials with high charge carrier mobility for use as the active channel in transistors. researchgate.net

Organic Solar Cells (OSCs): Creating materials with broad absorption spectra and good charge transport properties to act as the donor material in bulk heterojunction solar cells. nih.govresearchgate.net

The study of well-defined oligomers like this compound provides fundamental insights into the structure-property relationships that govern the performance of the corresponding polymers in these devices.

Table 2: Properties of Selected Fluorene-Thiophene Copolymers

| Copolymer | Absorption Max (nm) | Emission Max (nm) | Bandgap (eV) | Reference |

|---|---|---|---|---|

| PFTORT | 466 | 610 (red-orange) | 2.2 | 20.210.105 |

| PFTTORTT | 503 | 666 (red) | 2.0 | 20.210.105 |

| PFTCNVT | 463 | 610 (red-orange) | 2.2 | 20.210.105 |

Compound Names Mentioned

Structure

3D Structure

Propiedades

IUPAC Name |

2-(9H-fluoren-2-yl)-5-[5-(9H-fluoren-2-yl)thiophen-2-yl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H22S2/c1-3-7-27-21(5-1)17-25-19-23(9-11-29(25)27)31-13-15-33(35-31)34-16-14-32(36-34)24-10-12-30-26(20-24)18-22-6-2-4-8-28(22)30/h1-16,19-20H,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGHZDSINXXOSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C6=CC7=C(C=C6)C8=CC=CC=C8C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H22S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610257 | |

| Record name | 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369599-41-7 | |

| Record name | 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 369599-41-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,5 Di 9h Fluoren 2 Yl 2,2 Bithiophene and Derivatives

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone techniques in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. These methods are particularly well-suited for constructing the intricate molecular architecture of 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene, which involves the linkage of fluorene (B118485) and bithiophene units.

Suzuki Coupling Protocols for Fluorene-Bithiophene Linkages

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds, including those containing fluorene and thiophene (B33073) moieties. researchgate.netresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. In the context of synthesizing this compound, this protocol offers a robust route to connect the fluorene and bithiophene building blocks.

A common approach involves the reaction of a fluorenylboronic acid or ester with a dihalogenated 2,2'-bithiophene (B32781). For instance, 2,7-bis(pinacolato)diboronyl-9,9-dioctylfluorene can be coupled with 5,5'-dibromo-2,2'-bithiophene (B15582) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like aqueous sodium carbonate. nih.govresearchgate.net The reaction is typically carried out in a solvent mixture like toluene (B28343) and water at elevated temperatures. nih.gov This method has been successfully employed in the synthesis of various fluorene-bithiophene copolymers. 20.210.105

The efficiency of the Suzuki coupling can be influenced by several factors, including the choice of catalyst, base, solvent, and the nature of the substituents on both the fluorene and bithiophene units. For example, the use of bulky phosphine (B1218219) ligands on the palladium catalyst can enhance the reaction rate and yield. orgsyn.org The synthesis of the necessary precursors, such as functionalized fluorenes and bithiophenes, is a critical aspect of this methodology. organic-chemistry.orgorganic-chemistry.orgrsc.orgresearchgate.net

Table 1: Representative Suzuki Coupling Conditions for Fluorene-Bithiophene Synthesis

| Fluorene Precursor | Bithiophene Precursor | Catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|

| 9,9-dioctyl-fluorene-2,7-bis(pinacol ester of diboronic acid) | 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole | Pd(PPh₃)₄ | K₂CO₃ | Toluene | nih.gov |

| Fluorenylboronic ester | 5,5'-Dibromo-2,2'-bithiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | researchgate.net |

| 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | 4,7-Dibromo-2,1,3-benzothiadiazole | Not specified | Not specified | Not specified | ossila.com |

Stille Coupling Strategies in Fluorene-Bithiophene Synthesis

The Stille coupling reaction provides an alternative and powerful method for the formation of C-C bonds, utilizing an organotin reagent and an organohalide in the presence of a palladium catalyst. orgsyn.org This reaction is known for its tolerance of a wide range of functional groups and is often used in the synthesis of complex organic materials. wiley-vch.de

In the synthesis of this compound, a typical Stille coupling strategy would involve the reaction of a distannylated 2,2'-bithiophene with a dihalogenated fluorene, or vice versa. For example, 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (B178220) can be coupled with 2,7-dibromo-9H-fluorene derivatives. ossila.com The choice of palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and the use of a suitable solvent like toluene or DMF are crucial for the success of the reaction. wiley-vch.de

One of the advantages of the Stille coupling is the stability of the organotin reagents to air and moisture. orgsyn.org However, the toxicity of organotin compounds is a significant drawback that requires careful handling and purification procedures. Despite this, the Stille reaction remains a valuable tool for synthesizing fluorene-bithiophene materials, particularly for achieving high molecular weight polymers. wiley-vch.de The stepwise functionalization of precursors like 5,5'-dibromo-2,2'-bipyridine (B102527) using consecutive Stille couplings has also been demonstrated. nih.gov

Precursor Synthesis and Functionalization

The successful synthesis of the target compound and its derivatives is highly dependent on the availability of appropriately functionalized precursors. This section details the key strategies for preparing the necessary bithiophene and fluorene building blocks.

Functionalization of 2,2'-Bithiophene Scaffolds

The 2,2'-bithiophene core is a fundamental unit in many conjugated organic materials. For its incorporation into the final structure via cross-coupling reactions, it typically needs to be functionalized with reactive groups such as halogens or organometallic moieties.

A common and crucial precursor is 5,5'-dibromo-2,2'-bithiophene. This compound can be synthesized by the bromination of 2,2'-bithiophene using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF) or a mixture of chloroform (B151607) and acetic acid. The reaction conditions can be controlled to achieve selective dibromination at the 5 and 5' positions.

Alternatively, for Stille coupling reactions, 5,5'-bis(trimethylstannyl)-2,2'-bithiophene is a key intermediate. ossila.com This can be prepared from 5,5'-dibromo-2,2'-bithiophene through a lithium-halogen exchange followed by quenching with trimethyltin (B158744) chloride. Another approach involves the direct stannylation of 2,2'-bithiophene using a strong base like n-butyllithium followed by the addition of trimethyltin chloride. Multifaceted strategies have been developed for the synthesis of diverse 2,2'-bithiophene derivatives. nih.gov

Derivatization of 9H-Fluorene Units

The 9H-fluorene unit is another essential component, and its functionalization is critical for building the target molecule. For Suzuki coupling, a fluorenylboronic acid or ester is required. This is often prepared from a halogenated fluorene derivative. For example, 2-bromo-9H-fluorene can be converted to its corresponding boronic ester by reaction with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst and a base. The 9-position of the fluorene is often alkylated to improve solubility and processability of the final material. 20.210.105 This is typically achieved by deprotonation with a strong base followed by reaction with an alkyl halide.

For Stille coupling, a halogenated fluorene is necessary. 2,7-Dibromo-9H-fluorene is a common precursor, which can be synthesized by the bromination of 9H-fluorene. The reaction conditions can be tailored to control the position and degree of bromination. The synthesis of 9H-fluorene derivatives through Pd(0)-catalyzed cross-coupling reactions of 1,1-diboronates with 2,2′-dibromobiphenyls offers an efficient route. organic-chemistry.orgorganic-chemistry.org

Polymerization Techniques for Conjugated Polymers Incorporating this compound Motifs

The monomer this compound can be used to synthesize conjugated polymers with extended π-systems, which are of great interest for electronic applications. Several polymerization techniques can be employed for this purpose.

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille polycondensation, are the most common methods for synthesizing well-defined alternating copolymers. wiley-vch.de In a typical Suzuki polycondensation, a diboronic ester of one monomer is reacted with a dihalogenated comonomer. For instance, a diboronic ester of a fluorene derivative can be polymerized with 5,5'-dibromo-2,2'-bithiophene. 20.210.105 Similarly, Stille polycondensation involves the reaction of a distannylated monomer with a dihalogenated monomer. wiley-vch.de These methods allow for good control over the polymer's molecular weight and structure.

Electrochemical polymerization is another technique that can be used to form polymer films directly onto an electrode surface. asianpubs.orgdtic.mil This method involves the anodic oxidation of the monomer in a suitable electrolyte solution. asianpubs.org The resulting polymer film is often insoluble and can be directly used in electronic devices. The electrochemical copolymerization of fluorene and thiophene derivatives has been successfully demonstrated. asianpubs.org Oxidative chemical polymerization, using oxidants like iron(III) chloride, is a simpler method for producing bulk quantities of the polymer, although it generally offers less control over the polymer structure compared to cross-coupling methods. acs.org

Table 2: Polymerization Methods for Fluorene-Bithiophene Based Polymers

| Polymerization Technique | Monomers | Key Reagents/Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Suzuki Polycondensation | Diboronic ester of fluorene, Dihalogenated bithiophene | Palladium catalyst, Base | Well-defined structure, Good control over molecular weight | Requires synthesis of functionalized monomers | nih.gov20.210.105 |

| Stille Polycondensation | Distannylated bithiophene, Dihalogenated fluorene | Palladium catalyst | Tolerant to many functional groups, High molecular weight polymers | Toxicity of organotin reagents | wiley-vch.de |

| Electrochemical Polymerization | Fluorene-bithiophene monomer | Anodic potential, Electrolyte solution | Direct film formation on electrode | Insoluble polymer, Less control over structure | asianpubs.orgdtic.mil |

| Oxidative Chemical Polymerization | Fluorene-bithiophene monomer | Oxidant (e.g., FeCl₃) | Simple, Bulk synthesis | Poor control over polymer structure and regioregularity | acs.org |

Atom-Economical Synthetic Approaches and Sustainability Considerations for this compound and Derivatives

The synthesis of complex organic molecules like this compound has traditionally relied on classical cross-coupling reactions such as Suzuki or Stille couplings. While effective, these methods often suffer from low atom economy, generating significant amounts of stoichiometric waste products. numberanalytics.commonash.edu In recent years, a strong emphasis has been placed on developing more sustainable and atom-economical synthetic routes. numberanalytics.com Central to this effort is the utilization of direct C-H arylation, a powerful strategy that avoids the pre-functionalization of starting materials, thereby reducing the number of synthetic steps and minimizing waste. mdpi.comrsc.orgrsc.org

For the synthesis of this compound, a direct C-H arylation strategy would ideally involve the coupling of 2,2'-bithiophene with two equivalents of a 2-halo-9H-fluorene derivative. This reaction is typically catalyzed by a palladium complex. The general scheme for such a reaction is presented below:

Scheme 1: Proposed Direct C-H Arylation for the Synthesis of this compound

2,2'-Bithiophene + 2 x 2-Bromo-9H-fluorene this compound + 2 x HBr

This method is highly atom-economical as the only theoretical byproduct is hydrobromic acid (HBr).

Research into the direct arylation of thiophene and its derivatives has identified several key parameters that influence the reaction's efficiency and selectivity. The choice of catalyst, ligand, base, and solvent are all crucial for achieving high yields and minimizing side reactions.

Catalyst Systems in Direct Arylation:

Palladium catalysts are the most commonly used for direct C-H arylation. mdpi.commdpi.com Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a frequent choice, often used in conjunction with a phosphine ligand. mdpi.com The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. However, some protocols have been developed that are effective even without a phosphine ligand. rsc.org Research has also explored the use of more sustainable catalyst systems, including those derived from waste materials, which can offer high catalytic activity under milder conditions. mdpi.com

Influence of Reaction Conditions:

The selection of the base and solvent is also paramount for a successful direct arylation. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently employed. nih.govacs.org The solvent choice is often a high-boiling point aprotic solvent like N,N-dimethylformamide (DMF) or toluene. nih.govacs.org However, in the push for greener chemistry, more sustainable solvent systems are being investigated, including the use of deep eutectic solvents (DESs) or aqueous emulsions, which can lead to high yields under air. nih.govacs.org

The following table summarizes typical conditions used for the direct arylation of thiophene derivatives with aryl halides, which can be considered analogous to the synthesis of the target compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | P(o-tolyl)₃ | K₂CO₃ | DMAc | 150 | 85 | N/A |

| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 100 | 90 | N/A |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 | 92 | N/A |

| PdCl₂ | - | K₂CO₃ | Choline chloride/glycerol (DES) | 120 | 95 | acs.org |

| This table presents generalized data from various sources for illustrative purposes and may not represent the exact conditions for the synthesis of this compound. |

The development of these atom-economical approaches is crucial for the sustainable production of advanced materials. By minimizing waste and reducing the reliance on hazardous reagents, direct C-H arylation stands out as a superior method for the synthesis of this compound and its derivatives, aligning with the principles of green chemistry. monash.edunumberanalytics.com

Theoretical and Computational Investigations of 5,5 Di 9h Fluoren 2 Yl 2,2 Bithiophene and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules. whiterose.ac.uk It allows for the analysis of molecular geometries, orbital energies, and other electronic properties with a favorable balance of accuracy and computational cost. scispace.com

Before calculating properties, the molecule's geometry is optimized to find its lowest energy conformation. For conjugated systems like fluorene-bithiophene derivatives, the dihedral angle between the aromatic rings is a critical parameter. DFT calculations are used to determine the most stable arrangement, which is often a nearly planar structure to maximize π-conjugation. researchgate.net For instance, in studies of poly(9,9-dioctyl-fluorenyl-co-bithiophene) (F8T2), an anti-conformation between the thiophene (B33073) rings is assumed to be the minimum energy structure. diva-portal.orgrsc.org Systematic investigations on 2,2'-bithiophene (B32781) have shown that the calculated torsion potential and degree of planarity are sensitive to the level of theory and the basis set used, with methods like MP2 and B3LYP providing varying results that can be reconciled with larger basis sets. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept for understanding the electronic and optical properties of conjugated molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis, as they act as the primary electron-donating and electron-accepting orbitals, respectively. libretexts.org The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's absorption wavelength and its potential performance in electronic devices. missouristate.edu

In donor-acceptor type molecules, the HOMO and LUMO are often spatially separated, with the HOMO localized on the electron-donating moiety and the LUMO on the electron-accepting part. nih.gov For 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene, the fluorene (B118485) and bithiophene units collectively contribute to the frontier orbitals. Theoretical calculations show how the energy levels of these orbitals can be tuned. For example, adding electron-donating groups tends to raise the energy of both the HOMO and LUMO, while electron-withdrawing groups lower them. missouristate.edu

DFT calculations provide precise values for these energy levels. Studies on related 2,5-bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene (ThBF) derivatives show HOMO levels typically in the range of -5.15 to -5.44 eV and LUMO levels from -2.85 to -3.24 eV, resulting in energy gaps between 2.19 and 2.33 eV. rsc.org

Table 1: Calculated HOMO-LUMO Energies and Gaps for ThBF Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) |

|---|---|---|---|

| B1 | -5.3228 | -2.9939 | 2.33 |

| B2 | -5.2553 | -3.0385 | 2.22 |

| B3 | -5.3879 | -3.1958 | 2.19 |

| B4 | -5.2246 | -3.0195 | 2.21 |

| B5 | -5.1522 | -2.8592 | 2.29 |

| B7 | -5.440 | -3.244 | 2.20 |

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the excited-state properties of molecules, including their UV-visible absorption spectra. researchgate.netresearchgate.net This method simulates the electronic transitions that occur when a molecule absorbs light. nih.govacs.org

For fluorene-bithiophene systems, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and explain their origin in terms of transitions between specific molecular orbitals, typically the HOMO → LUMO transition. nih.govresearchgate.net For example, TD-DFT calculations on the F8T2 copolymer were used to interpret its sulfur K-edge near-edge X-ray absorption fine structure (NEXAFS) spectrum, identifying the specific transitions responsible for the observed peaks. rsc.org The results of these calculations often show good agreement with experimental data. researchgate.net

By modifying the molecular structure, such as by adding different substituent groups or extending the conjugation length, TD-DFT can predict the resulting shifts in the absorption spectrum. researchgate.netucf.edu This predictive power is invaluable for designing molecules with tailored optical properties, for instance, to achieve better light absorption in solar cells. researchgate.net

Molecular Dynamics Simulations for Packing and Morphology Prediction

While DFT and TD-DFT focus on the properties of single molecules, Molecular Dynamics (MD) simulations are used to investigate the collective behavior of many molecules. mdpi.commdpi.com These simulations model the interactions between molecules over time to predict how they will pack together in a solid-state thin film. rsc.org The resulting morphology, or nanoscale structure, is critical for the performance of organic electronic devices as it governs charge transport between molecules. london-nano.com

MD simulations have been successfully used to understand the structural properties of amorphous conjugated polymers like poly(9,9-dioctylfluorene-co-benzothiadiazole) (F8BT), revealing how nanoscale structure influences optical properties. london-nano.com For the related F8T2 copolymer, MD simulations helped explain experimental observations regarding film morphology and the effect of processing additives like 1,8-diiodooctane (B1585395) (DIO), which can promote more ordered molecular arrangements. rsc.org These simulations can reproduce the formation of organized structures, such as columnar assemblies, and predict bulk crystal structures. rsc.org This makes MD a key tool for designing materials and processing conditions that lead to optimal film morphology for efficient charge transport. london-nano.com

Computational Studies on Charge Transfer Characteristics

The efficiency of charge transfer between adjacent molecules is a fundamental property for organic semiconductors. Computational methods are employed to study the dynamics of this process. Theoretical studies can calculate key parameters such as charge transfer rates and charge mobility.

For fluorene-bithiophene systems, computational analysis complements experimental techniques to understand charge transfer mechanisms. In studies of F8T2 films, an enhancement in the charge transfer process was observed after thermal annealing, a finding that can be correlated with increased molecular ordering seen in simulations. rsc.org Theoretical investigations on donor-acceptor systems, such as bithiopheneimide-based polymers blended with fullerene derivatives, can model intermolecular charge transfer (CT) and charge recombination (CR) rates. nih.gov The ratio of these rates (kCT/kCR) is a critical figure of merit for the efficiency of photovoltaic devices. nih.gov Such studies have shown that targeted chemical modifications can increase the charge transfer rate by orders of magnitude, providing a clear path for designing more efficient materials for organic solar cells. nih.gov Computational models can also help to understand the nature of the intermediate states involved in charge separation, such as charge-transfer excitons. rug.nl

Applications in Organic Optoelectronic Devices

Organic Field-Effect Transistors (OFETs)

Oligomers based on fluorene (B118485) and bithiophene are promising semiconductors for OFETs due to their potential for high charge carrier mobility and significant environmental stability. pkusz.edu.cn These characteristics are crucial for the development of low-cost, large-area, and flexible electronic devices. tcichemicals.com

Performance Metrics: Field-Effect Mobility and On/Off Ratio

The performance of an OFET is primarily evaluated by its field-effect mobility (µ), which quantifies the speed of charge carriers in the semiconductor, and the on/off ratio, the ratio of the current when the transistor is on to when it is off. For practical applications, high mobility and a large on/off ratio are desirable. tcichemicals.com

A key derivative, 5,5'-bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene (DHFTTF) , has demonstrated impressive performance in OFETs. Highly ordered polycrystalline thin films of DHFTTF, created through vacuum evaporation, have achieved charge carrier mobilities as high as 0.12 cm²/V·s. acs.org In some instances, mobilities greater than 0.1 cm²/V·s have been reported for this derivative. pkusz.edu.cn These devices also exhibit high on/off ratios, reaching up to 10⁵, indicating efficient switching behavior. acs.org

For comparison, other related oligothiophene derivatives have also shown high performance. For instance, transistors based on bis-5'-alkylthiophen-2'-yl-2,6-anthracene have recorded mobilities up to 0.50 cm²/V·s and on/off ratios exceeding 10⁷. pkusz.edu.cn These values highlight the potential of thiophene-based oligomers in high-performance organic electronics.

| Compound | Field-Effect Mobility (µ) (cm²/V·s) | On/Off Ratio | Reference |

|---|---|---|---|

| 5,5'-bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene (DHFTTF) | ≤ 0.12 | up to 10⁵ | acs.org |

| DHFTTF | > 0.1 | - | pkusz.edu.cn |

Role of Molecular Packing and Thin Film Morphology in OFET Performance

The performance of OFETs is intrinsically linked to the molecular packing and morphology of the thin semiconductor film. consensus.app Efficient charge transport relies on the close packing of molecules, which facilitates the hopping of charge carriers between adjacent molecules. In the case of fluorene-bithiophene derivatives, the planar and rigid molecular structure is conducive to forming well-ordered crystalline domains. ucla.edu

Studies on 5,5'-bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene (DHFTTF) have shown that the crystalline order of vacuum-evaporated films can be significantly enhanced by increasing the substrate temperature during deposition. acs.org This leads to well-interconnected microcrystalline domains, which are crucial for achieving high mobility. acs.org The orientation of the molecules relative to the substrate is also a critical factor; a perpendicular orientation of the long molecular axis is generally favorable for charge transport in thin-film transistors. consensus.app The lack of substitution at the 9-position of the fluorene unit in these oligomers is a deliberate design choice to facilitate π-π stacking, further enhancing intermolecular electronic coupling. pkusz.edu.cn

Device Architectures and Fabrication Techniques for OFETs

OFETs utilizing fluorene-bithiophene derivatives are commonly fabricated using a bottom-gate, top-contact (BGTC) architecture. acs.org In this configuration, a heavily doped silicon wafer often serves as the gate electrode, with a thermally grown layer of silicon dioxide (SiO₂) acting as the gate dielectric. The source and drain electrodes, typically made of gold, are then deposited on top of the semiconductor layer.

The active semiconductor layer can be deposited through various techniques. Vacuum deposition or vacuum evaporation is a common method for small molecules like DHFTTF, allowing for the formation of highly ordered polycrystalline films, especially at elevated substrate temperatures. acs.org Solution-based methods, such as spin-coating or casting from a solution, are also viable and offer a lower-cost fabrication route. pkusz.edu.cn For instance, preliminary studies on solution-cast films of DHFTTF have shown mobilities in the range of 10⁻³ cm²/V·s. pkusz.edu.cn The choice of fabrication technique significantly influences the resulting film morphology and, consequently, the device performance.

Stability and Degradation Mechanisms in Fluorene-Bithiophene Based OFETs

A significant advantage of oligomers based on fluorene and bithiophene is their high environmental and operational stability. pkusz.edu.cnacs.org Many p-type organic semiconductors are susceptible to degradation through photo-oxidation due to their relatively high-lying Highest Occupied Molecular Orbital (HOMO) energy levels. pkusz.edu.cn However, fluorene-bithiophene derivatives like DHFTTF have demonstrated remarkable stability. acs.org

OFETs fabricated from these materials have shown no significant decrease in mobility or on/off ratio after being exposed to ambient air and light for several months. acs.org Specifically, thin films of DHFTTF showed no degradation in their UV absorption spectrum even after being irradiated with a UV lamp (366 nm) for over 48 hours in air. acs.org This high oxidative stability is a critical feature for the commercial viability of organic electronic devices, which often need to operate reliably under ambient conditions. pkusz.edu.cn The degradation that does occur in thiophene-based OFETs is often linked to the interaction with moisture and oxygen, which can disrupt the conjugation of the polymer chain and impede charge transport. researchgate.net

Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs)

Copolymers incorporating fluorene and bithiophene units have emerged as promising materials for the active layer in organic photovoltaic devices, particularly in bulk heterojunction (BHJ) polymer solar cells.

Use as Polymer Donors and Active Layers

In BHJ solar cells, an electron-donating polymer is blended with an electron-accepting material (often a fullerene derivative like PCBM) to form the active layer where light absorption and charge separation occur. consensus.app Copolymers of fluorene and bithiophene, such as poly(9,9-dioctyl-fluorenyl-co-bithiophene) (F8T2) and its derivatives, are effective p-type (donor) materials in these blends. escholarship.org

The synthesis of these copolymers, for example, poly(9,9′-n-di-hexyl-2,7-fluorene-alt-2,5-bithiophene) , is typically achieved through Suzuki coupling polymerization. consensus.appmdpi.com The resulting polymers are blended with acceptors like PCBM to create the photoactive layer in a device structure commonly configured as ITO/PEDOT:PSS/polymer:PCBM/Ca/Al. consensus.app The performance of these solar cells is influenced by the morphology of the active layer and the balance of charge transport within the donor and acceptor domains. ucla.edu Introducing different side chains or additional monomer units, such as an electron-transporting triazole, into the fluorene-thiophene copolymer backbone can further optimize the material's properties and enhance the photovoltaic performance by improving surface morphology and charge photogeneration. nih.gov

Organic Light-Emitting Diodes (OLEDs)

Fluorene-bithiophene derivatives are also promising candidates for use in organic light-emitting diodes, particularly as emissive materials, due to their high photoluminescence quantum yields and tunable emission colors.

In an OLED, the emissive layer (EML) is where injected electrons and holes recombine to form excitons, which then decay radiatively to produce light. ossila.com Materials based on fluorene and its derivatives are well-known for their strong blue emission. researchgate.netossila.com

A donor-acceptor (D-A) type molecule based on a central fluorene unit as the donor and aldehyde groups as the acceptors has been shown to be a promising pure blue light-emitting material. researchgate.net Such molecules can be used in the EML in several ways. They can be employed as the sole emitter in a non-doped EML. ossila.com Alternatively, they can be used in a host-dopant system. ossila.com In this configuration, a small amount of the emissive dopant is dispersed within a host material that constitutes the bulk of the EML. The host facilitates charge transport, and energy is transferred from the host to the dopant, where light emission occurs. ossila.com The D-A architecture of fluorene-bithiophene type molecules allows for intramolecular charge transfer, which can be tuned to achieve desired emission wavelengths. researchgate.net

Electroluminescence (EL) is the generation of light from a material upon the application of an electric field. The EL properties of an OLED are defined by its emission color and efficiency. Fluorene-based D-A molecules have been reported to exhibit blue light emission with spectra in the range of 412–468 nm. researchgate.net The color purity is a critical parameter for display applications.

The efficiency of an OLED is often quantified by its external quantum efficiency (EQE). The EQE is the ratio of the number of photons emitted from the device into the viewing direction to the number of electrons injected into the device. ossila.comenlitechnology.com Achieving a high EQE is a primary goal in OLED research. For fluorescent emitters, the theoretical maximum internal quantum efficiency is limited to 25%, which in turn limits the EQE. ossila.com However, advanced molecular designs, such as those incorporating thermally activated delayed fluorescence (TADF), can overcome this limit. While specific EQE values for 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene are not prominently reported, related high-efficiency green TADF emitters have achieved maximum EQEs as high as 26.5%. nih.gov For ultrathin nanolayer-based OLEDs using other types of emitters, EQEs of up to 13.5% have been demonstrated, showcasing the potential for high efficiency through careful device engineering. mdpi.com The development of efficient fluorene-bithiophene emitters is a key step toward realizing high-performance blue and deep-blue OLEDs.

White Light Emission Strategies

Achieving white light emission from a single molecular entity or a simple device structure is a primary goal in the development of solid-state lighting. For materials based on the this compound scaffold, several strategies can be employed.

One effective approach is the creation of a single copolymer that incorporates multiple chromophores (red, green, and blue) into one polymer chain. 20.210.105 By carefully controlling the composition of these emissive units, the energy transfer between them can be managed to produce a stable, broad-spectrum white light. 20.210.105 The isolation of different colored chromophores within a single polymer backbone helps to prevent phase segregation and maintain color stability over a range of operating voltages. 20.210.105

Another strategy involves using the fluorene-bithiophene based polymer as a host material and blending it with phosphorescent dyes that emit in different parts of the visible spectrum. researchgate.net For instance, a blue-emitting fluorene-based polymer can be blended with a yellow-orange-emitting iridium complex. researchgate.net The fluorene units facilitate efficient energy transfer to the guest dye, allowing for white light generation at low doping concentrations. researchgate.net This method has been shown to yield devices with high brightness and efficiency. researchgate.net

Impact of Molecular Structure on Electroluminescent Performance

The electroluminescent performance of materials derived from the this compound framework is highly dependent on their specific molecular structure. Modifications to the fluorene core, the thiophene (B33073) units, or the addition of various functional groups can tune the emission color, quantum efficiency, and charge transport properties.

Substituents at the C-2 and C-7 positions of the fluorene core significantly influence both thermal and optical properties, while changes at the C-9 position primarily affect thermal stability and processability. researchgate.net Introducing different end units on both sides of a symmetrical fluorene molecule alters the photophysical properties by modifying the extent of π-conjugation. mdpi.com For instance, fluorene derivatives with pyrenyl substituents have been used to create highly efficient blue-emitting OLEDs. researchgate.net

Incorporating electron-donating or electron-accepting moieties allows for the creation of donor-acceptor-donor (D-A-D) structures, which can tune the emission wavelength. A study on benzothiadiazole (BTD) derivatives linked by fluorene and end-capped with thiophene or bithiophene units showed that these compounds are effective green emitters in OLEDs. rsc.org The addition of the second thiophene ring in the bithiophene derivative (2Th-FBTD) had a notable impact on the electrochemical properties, though both derivatives yielded OLEDs with comparable green electroluminescence and maximum external quantum efficiencies (EQE) of up to 3.5%. rsc.org

Copolymerization is another key strategy. Alternating copolymers of fluorene and thiophene-S,S-dioxide have been synthesized, where the dioxothiophene moiety introduces strong electron-accepting character. rsc.org These copolymers are highly luminescent and have been used in LED devices that show higher efficiencies compared to similar materials. rsc.org Similarly, copolymers possessing electron-rich triphenylamine (B166846) units in the main chain and electron-deficient oxadiazole groups on the fluorene C-9 position exhibit stable blue emission and high thermal stability. acs.org Such a polymer achieved a luminance efficiency of 2.07 cd/A and, when used as a host for a red phosphorescent dye, produced a highly efficient red OLED with an external efficiency of 9.30%. acs.org

Below is a table summarizing the performance of various fluorene-thiophene based derivatives in OLEDs.

| Compound/Polymer | Emission Color | Max. Efficiency | Max. Brightness (cd/m²) | Reference |

| Th-FBTD | Green (~540 nm) | 2.8% (EQE) | N/A | rsc.org |

| 2Th-FBTD | Green (~540 nm) | 3.5% (EQE) | N/A | rsc.org |

| TP2 (Fluorene-benzotriazole with thiophene) | Bright Yellow | 1.38 cd/A | 243 | rsc.org |

| SP3 (Fluorene-benzotriazole without thiophene) | Greenish Yellow | 0.33 cd/A | 1001 | rsc.org |

| PFA-OXD | Blue | 2.07 cd/A | 7128 | acs.org |

| DPF (2,7-dipyrenyl-9'9-dimethylfluorene) | Blue | 5.2 cd/A | N/A | researchgate.net |

Chemical and Biological Sensors

The high fluorescence quantum yield and electrochemical activity of the fluorene-bithiophene structure make it a promising platform for the development of sensitive and selective chemical and biological sensors.

OFET-Based Sensors for Chemical Sensing

Organic Field-Effect Transistors (OFETs) can function as highly sensitive chemical sensors. In such a device, the fluorene-bithiophene material would serve as the active semiconductor layer. The fundamental principle involves the interaction of analyte molecules with the semiconductor, which modulates the charge transport properties of the OFET, leading to a measurable change in the drain current.

The electronic properties of thiophene-fluorene alternating copolymers, such as their electrochemical stability derived from the thiophene units and the excellent fluorescence from the fluorene moieties, are advantageous for sensing applications. acs.org The interaction can be a physical absorption or a chemical reaction at the surface of the semiconductor, which alters the charge carrier concentration or mobility within the channel. The introduction of specific functional groups onto the polymer backbone can enhance selectivity towards target analytes. For example, post-functionalization of a thiophene-fluorene copolymer with phosphonate (B1237965) groups allows for the gradual tuning of its optoelectronic properties, which could be exploited for creating an array of sensors with varied responses. acs.org

Detection in Aqueous Environments

Developing organic-based sensors that operate effectively in water is challenging but crucial for environmental and biological monitoring. The inherent hydrophobicity of many conjugated polymers, including those based on fluorene and thiophene, can be a hurdle. However, strategies exist to overcome this.

One approach is to design molecules with sufficient water solubility or to create sensing platforms, like test strips, that can be used for aqueous samples. A fluorescent sensor based on a bithiophene fluorophore was successfully developed for the ultrarapid detection of mercury ions (Hg²⁺) in 100% aqueous solution. nih.gov This demonstrates that the bithiophene unit itself is compatible with aqueous detection. The sensor operated via a "turn-on" fluorescence mechanism and was effective over a wide pH range. nih.gov For broader applications, fluorescent sensors based on organic dyes, quantum dots, or aptamers are often employed for detecting heavy metal ions in water, showcasing various mechanisms to achieve sensitivity and selectivity in aqueous media. mdpi.com

Metal Ion Sensing

The fluorene and bithiophene moieties are excellent building blocks for constructing fluorescent chemosensors for metal ions. These sensors typically consist of a fluorophore (the signaling unit) linked to a specific ion recognition unit (the receptor). Binding of a metal ion to the receptor modulates the photophysical properties of the fluorophore, leading to a change in fluorescence intensity or color.

A fluorene-based probe containing a dibenzosubstituted oxaaza macrocycle as the receptor showed high sensitivity and selectivity for Zinc ions (Zn²⁺) in both organic and aqueous solutions. nih.gov The binding of Zn²⁺ induced significant changes in the fluorescence spectrum, allowing for ratiometric detection with a good dynamic range. nih.gov

Similarly, the bithiophene unit has been effectively used in sensors for mercury ions (Hg²⁺). A bithiophene-based fluorescent "turn-on" sensor was developed that exhibited high sensitivity, with a low detection limit of 19 nM, and an extremely rapid response time of 20 seconds in aqueous solution. nih.gov The sensor also demonstrated high selectivity for Hg²⁺ over other common metal ions. nih.gov This high performance is attributed to the Hg²⁺-promoted deprotection reaction of the sensor molecule. nih.gov

The table below summarizes the performance of sensors incorporating fluorene or bithiophene units for metal ion detection.

| Sensor Base | Target Ion | Detection Limit | Response Time | Medium | Reference |

| Fluorene-macrocycle | Zn²⁺ | 10⁻⁶ M range | N/A | THF / Water-ACN | nih.gov |

| Bithiophene | Hg²⁺ | 19 nM | 20 s | 100% Aqueous | nih.gov |

Electrochromic Devices

Electrochromic materials can change their optical properties (color) in response to an applied electrical potential. The conjugated backbone of this compound makes it and its derivatives suitable candidates for use in electrochromic devices (ECDs), such as smart windows and displays. The color change arises from the redox (reduction-oxidation) reactions of the conjugated polymer, which alters its electronic structure and, consequently, its absorption spectrum.

Polymers incorporating fluorene and thiophene units are known to be effective electrochromic materials. rsc.org A polymer containing a fluorene-substituted thieno[3,2-b]thiophene (B52689) unit, structurally similar to the title compound, was synthesized and electropolymerized. bohrium.commssm.edu This material exhibited distinct color changes, switching from a vivid orange in the oxidized state to a very light-yellow in the neutral (reduced) state. mssm.edu The polymer also showed good stability over repeated switching cycles. mssm.edu

The structural design of these materials has a direct impact on their electrochromic performance. In a study of donor-acceptor-donor molecules with a central benzothiadiazole (BTD) unit, a fluorene linker, and terminal thiophene or bithiophene groups, it was found that the resulting electrodeposited polymers were stable and showed reversible color changes upon oxidation. rsc.org The polymer with the bithiophene unit, p(2Th-FBTD), showed improved electrochromic properties in both the visible and near-infrared regions compared to its counterpart with a single thiophene. rsc.org This highlights the benefit of extending the conjugation with the bithiophene moiety.

Key parameters for electrochromic materials include the optical contrast (the difference in transmittance between colored and bleached states), switching speed, and coloration efficiency. The properties of a fluorene-thieno[3,2-b]thiophene polymer are detailed in the table below.

| Polymer | Color (Neutral) | Color (Oxidized) | Optical Bandgap (Eg) | HOMO Level | LUMO Level | Reference |

| P(F8-DT6-TT) | Very Light-Yellow | Vivid Orange | 2.54 eV | -5.21 eV | -2.67 eV | bohrium.commssm.edu |

Energy Storage Applications

The unique chemical architecture of this compound, which combines electron-rich fluorene and bithiophene units, suggests its potential as a promising material for energy storage applications, although direct studies are limited. The potential for this compound in energy storage is largely inferred from the electrochemical behavior of its constituent parts and related chemical structures.

The core of energy storage in materials like this compound lies in their ability to undergo reversible redox reactions. The fluorene and bithiophene moieties within the molecule are both electroactive, meaning they can be reversibly oxidized and reduced. This characteristic is fundamental for the function of electrodes in batteries and supercapacitors.

Research into related compounds provides insight into the potential electrochemical properties of this compound. For instance, oligomers of thiophene have been shown to exhibit two oxidation and two reduction waves in cyclic voltammetry studies. researchgate.net This indicates the capacity for multi-electron transfer, a desirable trait for high-capacity energy storage materials. The separation between these electrochemical waves is a critical factor, and in oligothiophenes, this separation is significant. researchgate.net

Similarly, fluorene derivatives have been explored for their utility in energy storage, particularly in aqueous redox flow batteries. pnnl.gov The modification of the fluorene structure, for example by introducing N-donor substituents at the C9 position, has been shown to significantly alter the oxidation and reduction potentials, and consequently the energy gap of the material. nih.gov This tunability is a key advantage in designing materials for specific energy storage applications.

The combination of fluorene and thiophene units in copolymers has been investigated, revealing that such materials can possess good electrochemical behavior and thermal stability. asianpubs.org The electrochemical properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are crucial for determining the potential of a material in an energy storage device. For a related bithiophene derivative, 7,7'-([2,2'-bithiophene]-5,5'-diyl)bis(9-butyl-N,N-diphenyl-9H-carbazol-2-amine), the HOMO and LUMO energy levels were determined to be -5.15 eV and -2.54 eV, respectively. beilstein-journals.orgbeilstein-journals.org These values are critical in matching the electrode material with the electrolyte and the other electrode for optimal device performance.

Detailed Research Findings

While specific data for this compound in energy storage is not available, we can extrapolate from similar compounds. For example, polymers based on dioxythiophene have been used in supercapacitors, demonstrating a specific capacitance of 55 F/g and an energy density of 6 Wh/kg. nih.gov Polybenzofulvene derivatives with bithiophene side chains have also been shown to form conductive films with stable electrochromic switching, indicating good electrochemical reversibility. nih.gov

The electrochemical stability of fluorene-containing oligomers has also been noted, with some showing reversible generation of radical cations, which is essential for rechargeable energy storage systems. researchgate.net The incorporation of dibenzothiophene-S,S-dioxide units into fluorene oligomers has been shown to improve the electron affinity of these materials, a property that can be beneficial for n-type electrode materials in batteries. rsc.org

The following table summarizes the key electrochemical properties of related compounds, which can be considered indicative of the potential performance of this compound in energy storage applications.

| Property | Related Compound/System | Value | Reference |

| HOMO Energy Level | 7,7'-([2,2'-bithiophene]-5,5'-diyl)bis(9-butyl-N,N-diphenyl-9H-carbazol-2-amine) | -5.15 eV | beilstein-journals.orgbeilstein-journals.org |

| LUMO Energy Level | 7,7'-([2,2'-bithiophene]-5,5'-diyl)bis(9-butyl-N,N-diphenyl-9H-carbazol-2-amine) | -2.54 eV | beilstein-journals.orgbeilstein-journals.org |

| Specific Capacitance | Poly(2,2-dimethyl-3,4-propylene-dioxythipohene) | 55 F/g | nih.gov |

| Energy Density | Poly(2,2-dimethyl-3,4-propylene-dioxythipohene) | 6 Wh/kg | nih.gov |

| Oxidation Potential (Onset) | BDT(DBTOTTH)2 Oligomer | 1.11 eV | mdpi.com |

Structure Property Relationships and Molecular Design Principles

Impact of Alkyl Side Chains on Solubility, Molecular Packing, and Device Performance

The addition and modification of alkyl side chains to the core structure of fluorene-bithiophene based molecules are critical strategies for tuning their material properties. These chains significantly influence solubility, molecular arrangement in the solid state, and ultimately, the performance of devices such as organic field-effect transistors (OFETs).

Increasing the length of alkyl side chains is a common method to enhance the solubility of π-conjugated polymers, a crucial factor for solution-based processing of electronic devices. researchgate.net However, these modifications also invariably alter the thin film morphology. researchgate.net For instance, studies on non-fused nonfullerene acceptors have shown that alkyl chain engineering—by changing the length, position, or bulkiness—is essential for achieving sufficient solubility while also controlling the crystallinity and molecular packing that dictate charge-carrier mobility. acs.org In some cases, shorter alkyl side chains can lead to higher electron mobility by promoting greater backbone planarity and denser interchain π-π packing. researchgate.net

The length and shape of these side chains have a direct impact on device performance. In a study comparing two difluorobenzothiadiazole-based copolymers, PffBT4T-2DT, which has longer alkyl side chains, showed superior crystallinity and a 2.4-fold enhancement in charge mobility in SiO₂-gated OFETs compared to its shorter-chain counterpart, PffBT4T-2OD. mdpi.com This improvement was attributed to enhanced π-π stacking and larger crystalline domains. mdpi.com Conversely, in ion-gel-gated OFETs, the polymer with the shorter side chains (PffBT4T-2OD) performed better due to a smoother surface morphology and stronger interaction with the ion-gel dielectric, achieving an exceptionally high mobility of 17.7 cm²/V·s. mdpi.com

Furthermore, the introduction of bulky or branched side chains can significantly improve solubility. For example, a 2-hexyldecyl group was found to be uniquely effective in preventing the insolubility of certain naphthalene-bithiophene derivatives, achieving excellent solubility (23 mg/mL in chloroform) while maintaining acceptable charge mobility. researchgate.net Research on fluorene-based charge transporting materials also indicates that the addition of extra alkyl groups can optimize the molecular arrangement within the layer, leading to enhanced charge carrier transport. nih.gov However, there is a delicate balance, as excessively long alkyl groups, while improving solubility, can sometimes hinder the formation of well-ordered molecular packing, which is detrimental to charge transport. nih.gov

| Polymer | Alkyl Side Chain | Mobility in SiO₂-gated OFET (cm²/V·s) | Mobility in Ion-Gel-gated OFET (cm²/V·s) | Key Finding |

|---|---|---|---|---|

| PffBT4T-2DT | Longer | Higher (Enhanced π-π stacking) | Lower | Longer chains improve crystallinity in conventional OFETs. mdpi.com |

| PffBT4T-2OD | Shorter | Lower | 17.7 (extraordinarily high) | Shorter chains lead to smoother morphology, beneficial for ion-gel OFETs. mdpi.com |

Role of Fluorene (B118485) and Bithiophene Units in Conjugation and Energy Levels

The electronic properties of 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene are fundamentally determined by its constituent fluorene and bithiophene units. These aromatic systems form a π-conjugated backbone that dictates the molecule's energy levels and optical characteristics.

The fluorene unit is a well-known building block in organic electronics, prized for its good thermal stability, high photoluminescence efficiency, and effective charge transport properties. mdpi.com The π-system of the fluorene core is the primary site for π–π* electronic transitions, which are responsible for the characteristic absorption and emission spectra of its derivatives. mdpi.com The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are heavily influenced by the fluorene moiety. In some designs, particularly those involving donor-acceptor architectures, the HOMO can be localized on a donor substituent, while the LUMO remains dominated by the fluorene fragment, highlighting its role as a core electron-accepting or transport unit. mdpi.com

Together, the fluorene and bithiophene units create a donor-π-bridge structure that facilitates intramolecular charge transfer (ICT), a key process in many organic electronic applications. The specific arrangement and linkage of these units determine the frontier molecular orbital (FMO) energy levels, which govern the driving force for charge separation and transport in devices. mdpi.comrsc.org

Influence of Substituent Effects on Electronic and Optical Properties

The electronic and optical properties of the this compound framework can be precisely controlled by introducing various substituent groups. These modifications can alter the electron density distribution, molecular orbital energies, and intermolecular interactions, thereby tuning the material's performance for specific applications.

The nature of the substituents attached to the fluorene or thiophene (B33073) rings directly influences the extent of π-conjugation. mdpi.com Theoretical studies on fluorene have shown that the presence of substituent groups leads to a decrease in the HOMO-LUMO energy gap, indicating that the molecule becomes less stable and more reactive. worldscientific.com

Electron-Withdrawing Group Incorporation

The incorporation of electron-withdrawing groups (EWGs) is a powerful strategy to modify the electronic characteristics of conjugated materials. Attaching EWGs like carbonyl, dicyanoethenyl, or sulfone groups to the fluorene-bithiophene backbone significantly lowers the LUMO energy level. capes.gov.brrsc.org This is a common design principle for creating n-type or electron-transporting materials. For example, polymers incorporating carbonyl and dicyanoethenyl π-substituents have been shown to be weakly fluorescent and exhibit a blue-shift in their absorption spectra. capes.gov.bracs.org This behavior is attributed to significant electronic coupling between the EWG and the conjugated backbone, leading to a less allowed optical transition. capes.gov.br

In the context of organic thin-film transistors (OTFTs), polymers with EWGs such as ketone moieties can exhibit a planar backbone with efficient π-conjugation suitable for hole transport. rsc.org The introduction of strong EWGs can also create materials with high electron affinity (EA), making them effective electron acceptors in devices like organic solar cells. acs.org For instance, modifying a pyrrole-based non-fullerene acceptor by replacing its end-caps with stronger EWGs can significantly enhance its electron-transferring characteristics. acs.org

Effect of Fluorination

Fluorination, the strategic replacement of hydrogen atoms with fluorine atoms, is a widely used technique to fine-tune the properties of organic semiconductors. Fluorine's high electronegativity allows it to lower both the HOMO and LUMO energy levels of the conjugated backbone. rsc.orgacs.org This deepening of the HOMO level is particularly advantageous in organic solar cells, as it often leads to a higher open-circuit voltage (Voc). acs.orgnih.gov

Beyond energy level modulation, fluorination can also enhance molecular planarity and intermolecular interactions. The introduction of fluorine atoms can create non-covalent S···F or C-H···F interactions, which can lock the conformation of the polymer backbone, leading to improved planarity. nih.gov This enhanced planarity promotes stronger π-π stacking and better molecular packing, which can facilitate more efficient charge transport. nih.govrsc.org However, the effect of fluorination is not always straightforward. In some cases, despite inducing perfect backbone planarity, fluorinated polymers have shown lower hole mobility, potentially due to factors like increased electron negativity or unfavorable molecular orientation in the thin film. rsc.org The location of fluorination is also crucial; studies have shown that fluorinating the thienothiophene unit in a copolymer can be more effective at lowering energy gaps and improving device performance than fluorinating the benzodithiophene unit. acs.orgnih.gov

| Property | Effect of Fluorination | Resulting Advantage/Disadvantage | Reference |

|---|---|---|---|

| HOMO/LUMO Energy Levels | Lowers both levels | Increased Voc in solar cells | rsc.orgacs.org |

| Backbone Planarity | Increases via non-covalent interactions | Enhanced π-π stacking and charge transport | nih.gov |

| Charge Mobility | Can decrease in some cases | Potentially lower device performance despite better planarity | rsc.org |

| Phase Separation (in blends) | Reduces the size scale | Improved morphology for bulk heterojunction solar cells | acs.org |

Oxidative Modification of Thiophene Rings

The chemical oxidation of the sulfur atom in the thiophene rings offers another route to alter the electronic properties of the parent compound. The oxidation of thiophenes can yield thiophene 1-oxides or, more commonly, the more stable thiophene 1,1-dioxides. researchgate.net This modification transforms the typically electron-rich thiophene unit into a potent electron-withdrawing group.

The resulting thiophene dioxide unit has a significantly lowered LUMO energy level. This is exemplified by dibenzo[b,d]thiophene sulfone (DBTS), an oxidized form of dibenzothiophene, which acts as a strong electron-accepting scaffold. acs.org The incorporation of such oxidized units into a conjugated system dramatically changes its electronic character, making it suitable for applications requiring strong electron acceptors. These materials often exhibit high electron affinity values. acs.org The oxidation chemistry provides a method to access new electronic structures and functionalities from readily available thiophene-based precursors. researchgate.net

Molecular Symmetry and Planarity Effects on Charge Transport

The efficiency of charge transport in organic semiconductors is profoundly influenced by the molecule's three-dimensional structure, specifically its symmetry and planarity. An optimal arrangement that facilitates strong intermolecular electronic coupling is essential for high charge carrier mobility.

A high degree of planarity along the conjugated backbone is desirable as it maximizes the overlap of p-orbitals, leading to effective delocalization of electrons and a smaller HOMO-LUMO gap. As discussed, strategies like fluorination can enforce a more planar conformation through intramolecular non-covalent interactions, which in turn enhances π-π stacking and charge transfer capabilities. nih.gov Polymers designed with planar backbones generally exhibit efficient π-conjugation, which is a prerequisite for effective hole or electron transport. rsc.org

Design of Donor-Acceptor (D-A) Systems

The design of donor-acceptor (D-A) systems is a cornerstone of modern organic electronics, enabling the tuning of optical and electronic properties for specific applications. In this context, the this compound unit can function as a potent electron-donating (donor) component. nih.govmdpi.com The fluorene and bithiophene components are both electron-rich, making the combined unit an effective building block for constructing D-A copolymers. nih.govmdpi.com

When this fluorenyl-bithiophene donor is copolymerized with electron-deficient (acceptor) units, the resulting materials exhibit intramolecular charge transfer (ICT) upon photoexcitation. ossila.com This ICT process is crucial as it leads to a significant red-shift in the absorption and emission spectra compared to the individual constituent monomers, effectively lowering the material's bandgap. mdpi.comnih.gov The extent of this shift and the resulting optoelectronic properties are highly dependent on the strength of the chosen acceptor. For instance, when copolymerized with strong acceptors like diketopyrrolopyrrole (DPP) or 5,6-difluorobenzo[c] nih.govmdpi.comrsc.orgthiadiazole (ffBT), the resulting polymers show distinct absorption bands characteristic of D-A systems and can achieve low optical bandgaps. nih.govmdpi.com

The general principles for designing D-A systems incorporating the this compound moiety include:

Selection of Acceptor Strength: The choice of the acceptor unit directly modulates the energy levels (HOMO and LUMO) and the optical bandgap of the resulting polymer. Stronger acceptors lead to lower bandgaps. nih.govmdpi.com

Planarity and Conjugation: Maintaining a high degree of planarity along the polymer backbone is essential for effective π-electron delocalization and efficient charge transfer. The bithiophene unit's ability to adopt a planar conformation aids in this regard. rsc.org

Solubility and Processability: The introduction of alkyl chains at the 9-position of the fluorene units is a common strategy to enhance the solubility of the resulting polymers in organic solvents, which is critical for solution-based processing into thin films for electronic devices. nih.gov

The following table summarizes the properties of representative D-A copolymers incorporating fluorene and thiophene-based donor units with different acceptors.

| Donor Unit | Acceptor Unit | Polymer Name | Optical Bandgap (eV) | Synthesis Method |

| Fluorene-Bithiophene | Diketopyrrolopyrrole (DPP) | PFDPP | 1.7 | Direct Arylation Polymerization |

| 9-(2-ethylhexyl)carbazole | 5,6-difluorobenzo[c] nih.govmdpi.comrsc.orgthiadiazole (ffBT) | CP1 | Not specified | Suzuki Coupling |

| Dibenzothiophene-S,S-dioxide | 5,6-difluorobenzo[c] nih.govmdpi.comrsc.orgthiadiazole (ffBT) | CP2 | Not specified | Suzuki Coupling |

Table 1: Properties of Donor-Acceptor Copolymers. Data compiled from various sources. nih.govmdpi.com

Regioregularity and its Influence on Polymer Properties

Regioregularity refers to the specific orientation of monomer units within a polymer chain. For asymmetrically substituted monomers, different coupling possibilities exist, such as head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). While this compound itself is a symmetrical monomer, its polymerization with asymmetrical comonomers, or the use of asymmetrically substituted derivatives, makes regioregularity a critical factor. rsc.orgnih.gov

In polymers based on thiophene units, a high degree of head-to-tail regioregularity is generally desirable as it leads to a more planar backbone structure. nih.govcut.ac.cy This planarity enhances π-orbital overlap between adjacent monomer units, which in turn leads to:

Improved Crystallinity and Ordering: Regioregular polymers have a greater tendency to self-assemble into well-ordered, lamellar structures. cut.ac.cynist.gov This increased crystallinity is crucial for efficient charge transport.

Enhanced Charge Carrier Mobility: The ordered packing in regioregular polymers facilitates intermolecular charge hopping, resulting in significantly higher charge carrier mobilities compared to their regiorandom counterparts. nih.gov

Red-Shifted Absorption Spectra: The extended conjugation length in planar, regioregular polymers results in a bathochromic (red) shift in their absorption spectra, indicating a lower optical bandgap. cut.ac.cy

Conversely, a lack of regioregularity (regiorandomness) introduces twists and defects in the polymer backbone, which disrupts the π-conjugation, hinders crystalline packing, and generally leads to lower charge mobility. nih.govrsc.org However, in some cases, a controlled amount of disorder can be beneficial, for instance, by suppressing excessive crystallization-driven phase separation in polymer-fullerene solar cells, thereby improving thermal stability. nih.gov

The synthesis method plays a crucial role in controlling regioregularity. Catalyst-transfer polycondensation methods are often employed to produce polythiophenes with a high degree of regioregularity. nih.gov The impact of regioregularity on key polymer properties is summarized in the table below.

| Property | High Regioregularity (HT-coupled) | Low Regioregularity (Regiorandom) |

| Backbone Conformation | More planar, rod-like | Twisted, random coils |

| Solid-State Packing | Higher crystallinity, ordered lamellae | Amorphous, disordered |

| Absorption Spectrum | Red-shifted, distinct vibronic features | Blue-shifted, broader absorption |

| Charge Carrier Mobility | Higher | Lower |

| Solubility | Generally lower | Generally higher |

Table 2: Influence of Regioregularity on the Properties of Thiophene-Containing Polymers. cut.ac.cynih.govrsc.org

Intramolecular Interactions and Aggregation Behavior

The non-covalent interactions within and between molecules of this compound and its derivatives play a critical role in determining their solid-state morphology and photophysical properties.

Intramolecular Interactions: A key intramolecular interaction observed in fluorene derivatives is the C-H···π interaction. This occurs between the hydrogen atoms of the alkyl side chains at the C9 position of the fluorene ring and the π-electron cloud of the aromatic fluorene core itself. researchgate.netnih.gov These interactions can help to rigidify the conformation of the molecule. The length and branching of these alkyl chains can influence the strength and nature of these interactions, affecting both solubility and the steric hindrance around the conjugated backbone. nih.govnih.gov In some cases, intramolecular C-H···S hydrogen bonds can also occur, further stabilizing the molecular conformation. researchgate.net

Aggregation Behavior: In solution, conjugated molecules like this compound can exist as individual solvated chains at low concentrations. However, as the concentration increases or in poor solvents, they tend to aggregate due to intermolecular π-π stacking interactions. mdpi.comkuleuven.be This aggregation is often accompanied by significant changes in the optical properties. mdpi.com

For many fluorene-based polymers, aggregation can lead to the formation of a new, lower-energy emission band, which is often undesirable as it can represent an excimer or aggregate state that acts as a trap for excitons. However, in some systems, aggregation can be beneficial. For instance, the phenomenon of Aggregation-Induced Emission (AIE) is observed in some fluorene and thiophene-containing compounds, where the restriction of intramolecular rotations in the aggregated state opens up radiative decay channels, leading to enhanced fluorescence quantum yields in the solid state or in aggregated form. mdpi.com

The aggregation process can be influenced by several factors:

Solvent Quality: In good solvents, the polymer chains are well-solvated and less likely to aggregate. In poor solvents, polymer-polymer interactions are favored, leading to aggregation. mdpi.com

Temperature: Lowering the temperature can promote aggregation. mdpi.com

Side-Chain Chemistry: The steric bulk of the side chains on the fluorene unit can prevent excessive π-π stacking. For example, branched alkyl chains can hinder aggregation more effectively than linear chains. mdpi.com

Regioregularity: As discussed previously, high regioregularity promotes planarization and stronger intermolecular interactions, leading to more pronounced aggregation. cut.ac.cy

The study of these interactions is crucial for controlling the morphology of thin films, which directly impacts the performance of electronic devices by influencing charge transport pathways and photophysical processes.

Stability and Degradation Pathways

Thermal Stability of 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene and Derivatives

The thermal stability of fluorene-based polymers is a crucial attribute for their application in organic electronic devices, which often undergo thermal stress during fabrication and operation. Generally, fluorene-based materials, including those with bithiophene linkages, exhibit good thermal stability. nasa.govresearchgate.net For instance, alternating copolymers of fluorene (B118485) have been shown to possess high glass-transition temperatures, often between 112 and 121°C, which contributes to good mechanical stability at temperatures up to 100°C. 20.210.105

Derivatives such as poly(9,9-dioctylfluorenyl-co-bithiophene) (F8T2) can undergo a liquid-crystalline phase transition at elevated temperatures, around 265°C. nih.gov The thermal stability of copolymers can be influenced by their molecular weight and the specific monomers used. For example, certain red-emitting fluorene-di-2-thienyl-2,1,3-benzothiadiazole copolymers have shown maximum degradation rate temperatures exceeding 450°C, an improvement over similar structures, which is attributed to higher molar masses that reduce reactive chain ends and enhance intermolecular interactions. mdpi.com The introduction of aryl groups at the C9 position of the fluorene unit is also a strategy that has been shown to be highly beneficial for the thermal and morphological stability of these oligomers. researchgate.net

A study on an anthracene (B1667546) derivative, 2,6-bis(dibenzo[b,d]furan-3-yl)anthracene, demonstrated excellent thermal stability, with devices maintaining performance after annealing at temperatures up to 220°C. pkusz.edu.cn Similarly, newly synthesized fluorene and fluorenone derivatives with phosphonic acid anchoring groups have been shown to be sufficiently thermally stable for applications in photovoltaic devices, with decomposition of the phosphonic acid group occurring in the range of 404–574°C for a fluorene derivative. rsc.org

Interactive Table: Thermal Properties of Fluorene-Based Polymers